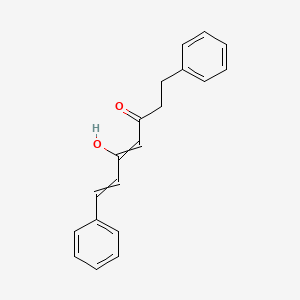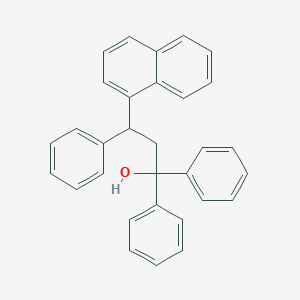
Chmfl-btk-01
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHMFL-BTK-01 is a highly selective irreversible inhibitor of Bruton’s tyrosine kinase (BTK). It has an IC50 value of 7 nM, making it a potent inhibitor. This compound is known for its ability to inhibit BTK Y223 auto-phosphorylation, which is crucial for its function .
Métodos De Preparación
The synthesis of CHMFL-BTK-01 involves a multi-step process. The key steps include the formation of the core structure through a series of reactions, including amide bond formation and cyclization. The final product is obtained after purification and characterization. Industrial production methods typically involve optimizing these steps to ensure high yield and purity .
Análisis De Reacciones Químicas
CHMFL-BTK-01 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing its selectivity and potency.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
CHMFL-BTK-01 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study BTK-related pathways and mechanisms.
Biology: It helps in understanding the role of BTK in various cellular processes, including B-cell receptor signaling.
Medicine: It is being investigated for its potential therapeutic applications in treating B-cell malignancies, such as non-Hodgkin lymphoma and chronic lymphocytic leukemia.
Industry: It is used in the development of new BTK inhibitors with improved selectivity and potency
Mecanismo De Acción
CHMFL-BTK-01 exerts its effects by irreversibly binding to the cysteine residue at position 481 of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream targets. The inhibition of BTK disrupts B-cell receptor signaling, leading to reduced B-cell proliferation and survival .
Comparación Con Compuestos Similares
CHMFL-BTK-01 is unique due to its high selectivity and irreversible binding to BTK. Similar compounds include:
Ibrutinib: The first approved BTK inhibitor, known for its potent clinical activity but also associated with off-target effects.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity over Ibrutinib.
Zanubrutinib: Another second-generation BTK inhibitor with enhanced selectivity and potency
These compounds share a similar mechanism of action but differ in their selectivity, potency, and side effect profiles.
Propiedades
Fórmula molecular |
C38H41N5O5 |
|---|---|
Peso molecular |
647.8 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[2-methyl-3-[1-methyl-5-[4-(morpholine-4-carbonyl)-3-(prop-2-enoylamino)anilino]-6-oxopyridin-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45) |
Clave InChI |
UBXBHXGYYBYXOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=C3)NC4=CC(=C(C=C4)C(=O)N5CCOCC5)NC(=O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isobutyl-6-methyl-1H-benzo[d]imidazole](/img/structure/B12432481.png)

![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)

![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)

![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)

![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)


![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)


